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Compound of Interest

Compound Name: 2,3,3,3-Tetrafluoropropanal

Cat. No.: B15149481 Get Quote

Notice: Direct experimental spectroscopic data for 2,3,3,3-Tetrafluoropropanal is not readily

available in reviewed scientific literature. This guide presents a comprehensive analysis of a

structurally related and industrially significant compound, 2,3,3,3-tetrafluoropropene (HFO-

1234yf), for which spectroscopic data has been published. This information is intended to serve

as a valuable reference for researchers, scientists, and professionals in drug development and

materials science.

Introduction
2,3,3,3-tetrafluoropropene, commonly known as HFO-1234yf, is a hydrofluoroolefin with the

chemical formula CH₂=CFCF₃. It has garnered significant attention as a refrigerant with a low

global warming potential. A thorough understanding of its spectroscopic properties is crucial for

its identification, characterization, and quality control. This guide provides a detailed overview

of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data,

supported by experimental protocols.

Spectroscopic Data Summary
The following sections present the available spectroscopic data for 2,3,3,3-tetrafluoropropene.

Nuclear Magnetic Resonance (NMR) Spectroscopy
While literature confirms the use of ¹H, ¹³C, and ¹⁹F NMR for purity assessment of 2,3,3,3-

tetrafluoropropene, specific, publicly available high-resolution spectra with detailed
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assignments are limited. The expected chemical environments are as follows:

¹H NMR: The two protons on the terminal carbon (=CH₂) are expected to show complex

splitting patterns due to geminal and vicinal coupling with the fluorine atom.

¹³C NMR: Three distinct carbon signals are expected: one for the =CH₂ carbon, one for the

=CF- carbon, and one for the -CF₃ carbon.

¹⁹F NMR: Two distinct fluorine environments are present: the single fluorine atom on the

double bond (=CF-) and the three equivalent fluorine atoms of the trifluoromethyl group (-

CF₃).

Further research into specialized databases is recommended to obtain detailed NMR spectral

data.

Infrared (IR) and Raman Spectroscopy
Vibrational spectroscopy provides key insights into the functional groups and overall structure

of 2,3,3,3-tetrafluoropropene. The experimental vibrational frequencies for the gaseous state

are summarized below.
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Vibrational Mode IR Frequency (cm⁻¹) Raman Frequency (cm⁻¹)

νₐₛ(CH₂) 3146 3161

νₛ(CH₂) - 3107

ν(C=C) 1680 1680

δ(CH₂) 1445 1446

νₐₛ(CF₃) 1350 1350

νₛ(CF₃) 1195 1194

ν(C-C) 1130 1131

ν(C-F) 1080 1080

ω(CH₂) 965 965

δₐₛ(CF₃) 640 640

δₛ(CF₃) 550 550

γ(C-F) 430 430

Torsion 250 250

Data sourced from Feller et al., Zeitschrift für Naturforschung B[1]. Note: This table presents a

selection of key vibrational modes. For a complete list, refer to the original publication.

Mass Spectrometry (MS)
The mass spectrum of 2,3,3,3-tetrafluoropropene provides information about its molecular

weight and fragmentation pattern under electron ionization.
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m/z Relative Intensity (%) Proposed Fragment

114 50 [M]⁺

95 100 [M-F]⁺

76 20 [M-F₂]⁺

69 80 [CF₃]⁺

45 30 [CHF₂]⁺

Note: This data is representative and may vary based on the specific instrument and conditions

used.

Experimental Protocols
Detailed experimental methodologies are crucial for the reproduction and verification of

spectroscopic data.

NMR Spectroscopy
A standardized protocol for obtaining NMR spectra of fluorinated compounds like 2,3,3,3-

tetrafluoropropene would involve:

Sample Preparation: A solution of the compound is prepared in a deuterated solvent (e.g.,

CDCl₃, acetone-d₆) in a standard 5 mm NMR tube.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a

multinuclear probe is used.

¹H NMR: Standard single-pulse experiments are performed.

¹³C NMR: Proton-decoupled spectra are acquired to simplify the spectrum to single lines for

each unique carbon. Attached Proton Test (APT) or Distortionless Enhancement by

Polarization Transfer (DEPT) experiments can be used to differentiate between CH, CH₂,

and CH₃ groups.
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¹⁹F NMR: A dedicated fluorine channel or a multinuclear probe is used. Spectra are often

referenced to an external standard like CFCl₃.

Infrared (IR) and Raman Spectroscopy
The vibrational spectra of gaseous 2,3,3,3-tetrafluoropropene were recorded using the

following methods[1]:

IR Spectroscopy:

Instrument: A Bruker IFS 66v/S spectrometer.

Setup: A 10 cm path length glass cell with KBr windows was used for gas-phase

measurements.

Resolution: 2 cm⁻¹.

Procedure: The cell was filled with the gaseous sample, and the spectrum was recorded

against a background of the evacuated cell.

Raman Spectroscopy:

Instrument: A Jobin Yvon ISA T64000 spectrometer.

Light Source: An argon ion laser with an excitation wavelength of 514.5 nm.

Sample Handling: For the gaseous sample, it was sealed in a glass capillary.

Data Acquisition: The scattered light was collected at a 90° angle to the incident beam.

Mass Spectrometry (MS)
A general protocol for obtaining an electron ionization (EI) mass spectrum using Gas

Chromatography-Mass Spectrometry (GC-MS) is as follows:

Sample Introduction: A gaseous or dilute solution of 2,3,3,3-tetrafluoropropene is introduced

into the GC system.
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Gas Chromatography: The sample is passed through a capillary column (e.g., DB-5ms) to

separate it from any impurities. Helium is typically used as the carrier gas.

Ionization: The eluted compound enters the mass spectrometer and is bombarded with a

beam of electrons (typically at 70 eV) to induce ionization and fragmentation.

Mass Analysis: The resulting positively charged fragments are separated based on their

mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole).

Detection: An electron multiplier detects the ions, and a mass spectrum is generated by

plotting the relative abundance of ions against their m/z values.

Visualization of Spectroscopic Workflow
The following diagram illustrates the logical workflow for the spectroscopic analysis of a

chemical compound like 2,3,3,3-tetrafluoropropene.
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Caption: Workflow for Spectroscopic Analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Spectroscopic Profile of 2,3,3,3-Tetrafluoropropene: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15149481#spectroscopic-data-nmr-ir-ms-of-2-3-3-3-
tetrafluoropropanal]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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